Cas no 2665660-82-0 (Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate)

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate
- F78205
- PS-19511
- Methyl5-bromo-7-methyl-1H-indole-4-carboxylate
- 2665660-82-0
- AKOS040768690
-
- インチ: 1S/C11H10BrNO2/c1-6-5-8(12)9(11(14)15-2)7-3-4-13-10(6)7/h3-5,13H,1-2H3
- InChIKey: LIIIRPFXPNIVBC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C2=C(C=CN2)C=1C(=O)OC
計算された属性
- せいみつぶんしりょう: 266.98949g/mol
- どういたいしつりょう: 266.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.1
- 疎水性パラメータ計算基準値(XlogP): 3
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024TYF-1g |
Methyl5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 95% | 1g |
$1520.00 | 2024-05-08 | |
1PlusChem | 1P024TYF-100mg |
Methyl5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 95% | 100mg |
$415.00 | 2024-05-08 | |
eNovation Chemicals LLC | Y1297843-500mg |
methyl 5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 97% | 500mg |
$390 | 2024-07-21 | |
Aaron | AR024U6R-1g |
Methyl5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 97% | 1g |
$1461.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1297843-1g |
methyl 5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 97% | 1g |
$590 | 2025-02-21 | |
eNovation Chemicals LLC | Y1297843-10g |
methyl 5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 97% | 10g |
$2955 | 2025-02-21 | |
eNovation Chemicals LLC | Y1297843-100mg |
methyl 5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 97% | 100mg |
$170 | 2024-07-21 | |
eNovation Chemicals LLC | Y1297843-1g |
methyl 5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 97% | 1g |
$590 | 2025-02-19 | |
eNovation Chemicals LLC | Y1297843-500mg |
methyl 5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 97% | 500mg |
$390 | 2025-02-21 | |
eNovation Chemicals LLC | Y1297843-100mg |
methyl 5-bromo-7-methyl-1H-indole-4-carboxylate |
2665660-82-0 | 97% | 100mg |
$170 | 2025-02-19 |
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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4. Book reviews
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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8. Back matter
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylateに関する追加情報
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate (CAS No. 2665660-82-0): A Comprehensive Overview
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate (CAS No. 2665660-82-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated indole derivative serves as a crucial intermediate in the synthesis of various bioactive molecules. With the increasing demand for novel drug candidates and crop protection agents, compounds like Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate are becoming increasingly valuable in modern chemical research.
The molecular structure of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate features an indole core substituted with bromine at the 5-position, a methyl group at the 7-position, and a carboxylate ester at the 4-position. This unique arrangement of functional groups makes it particularly useful for medicinal chemistry applications, where researchers frequently search for "indole-based drug discovery" or "brominated heterocycle synthesis." The compound's molecular weight is 268.12 g/mol, and it typically appears as a white to off-white crystalline powder under standard conditions.
In pharmaceutical research, Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate serves as a versatile building block for the development of potential therapeutic agents. Recent trends in drug discovery show growing interest in "indole derivatives as kinase inhibitors" and "brominated compounds for cancer research," areas where this compound finds particular relevance. Its structural features allow for further functionalization, making it valuable for creating libraries of compounds in high-throughput screening programs.
The synthesis of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate typically involves multi-step organic reactions starting from commercially available indole precursors. Common search queries related to its preparation include "synthesis of 5-bromoindole derivatives" and "methyl indole-4-carboxylate preparation methods." The bromination step is particularly crucial, requiring careful control of reaction conditions to ensure high yield and purity of the final product.
Analytical characterization of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate employs standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC. Researchers often look for "H NMR data for brominated indoles" or "HPLC methods for indole derivatives," highlighting the need for comprehensive analytical data. The compound typically shows good stability under standard storage conditions, though it should be protected from prolonged exposure to light and moisture.
Beyond pharmaceutical applications, Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate has shown potential in material science research. The growing field of "organic electronic materials" and "indole-based semiconductors" has created new interest in such brominated aromatic compounds. Its electron-rich indole core combined with the bromine substituent makes it an interesting candidate for developing novel organic materials with specific electronic properties.
The market for specialized chemical intermediates like Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate has been expanding steadily, driven by increased R&D activities in pharmaceutical and agrochemical sectors. Search trends indicate growing interest in "custom synthesis of brominated heterocycles" and "scalable production of indole derivatives," reflecting the compound's commercial importance. Manufacturers typically offer this compound in research quantities with purity levels exceeding 95%, suitable for most laboratory applications.
Safety considerations for handling Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used, and searches for "safe handling of brominated compounds" or "indole derivative storage" provide useful guidelines. The compound should be handled in well-ventilated areas, and appropriate waste disposal methods should be followed.
Recent scientific literature reveals numerous applications of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate in drug discovery programs. It has been used as a precursor for compounds targeting various biological pathways, with particular interest in "indole-based anti-inflammatory agents" and "brominated heterocycles as antimicrobials." The versatility of this building block continues to make it valuable for researchers exploring structure-activity relationships in medicinal chemistry.
The future prospects for Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate appear promising, especially with the growing emphasis on targeted drug development and personalized medicine. Emerging search terms like "indole derivatives in precision medicine" and "brominated scaffolds for drug design" suggest sustained interest in this class of compounds. As synthetic methodologies continue to advance, the accessibility and applications of this valuable intermediate are likely to expand further.
For researchers working with Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate, proper analytical documentation is essential. Common queries include "characterization of brominated indoles" and "spectral data for methyl indole carboxylates," emphasizing the need for comprehensive reference materials. Suppliers typically provide detailed certificates of analysis, including chromatographic purity data and spectroscopic characterization results.
In conclusion, Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate (CAS No. 2665660-82-0) represents an important building block in modern organic synthesis, particularly for pharmaceutical research. Its unique combination of bromine and ester functionalities on the indole scaffold makes it valuable for creating diverse molecular architectures. As research into indole-based compounds continues to grow, driven by searches for "novel indole pharmaceuticals" and "heterocyclic building blocks," this compound will likely maintain its position as a key intermediate in drug discovery and development programs.
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